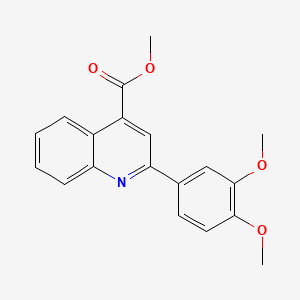

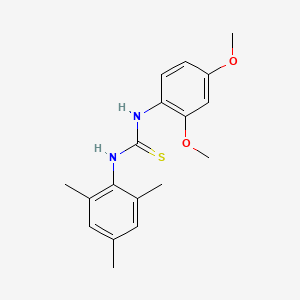

methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinoline derivatives involves convenient and efficient methods. For instance, the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one, metabolites of TAK-603, has been achieved through novel synthetic routes involving the use of methanesulfonyl as a protective group and the Krohnke reaction for high yield production (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds often features a quinoline core modified by various substituents. For example, the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile demonstrates complex molecular interactions and structural features (Asiri et al., 2011).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, providing insights into their reactivity and functional group transformations. For instance, the reaction of 2-(arylamino)-1-(methylthio)-1-tosylethenes with hydrogen iodide leading to quinoline derivatives highlights the versatility and reactivity of these compounds (Matsumoto & Ogura, 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline structure and molecular arrangement, are crucial for understanding their behavior and potential applications. The planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, for example, is analyzed using natural bond orbital and Hirshfeld surface analysis, providing detailed insights into the molecule's structure and interactions (Shabir et al., 2020).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity and interaction with different reagents, are fundamental aspects of their study. The synthesis of 2-aryl-4-quinolinecarboxylates via a novel [2 + 1 + 3] cyclization reaction illustrates the innovative approaches to creating bioactive molecules through direct C-C bond cleavage of 1,3-dicarbonyl compounds as a single-carbon synthon (Zhou et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-17-9-8-12(10-18(17)23-2)16-11-14(19(21)24-3)13-6-4-5-7-15(13)20-16/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKDFNPXXCTYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213342 | |

| Record name | Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate | |

CAS RN |

133676-11-6 | |

| Record name | Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133676-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)

![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)

![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)

![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)